molecular formula C9H10N4 B13592079 5-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine

5-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine

Cat. No.: B13592079
M. Wt: 174.20 g/mol
InChI Key: RTQDIKHFLWZAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that contains both a pyrazole and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(6-methylpyridin-2-yl)hydrazine with an appropriate diketone or aldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

5-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine: A closely related compound with similar structural features.

    N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine: Another compound with a similar pyridine-pyrazole framework.

    Pyrrolopyrazine derivatives: Compounds containing both pyrrole and pyrazine rings, exhibiting similar biological activities.

Uniqueness

5-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole and pyridine rings, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and other bioactive molecules.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

5-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H10N4/c1-6-3-2-4-7(11-6)8-5-9(10)13-12-8/h2-5H,1H3,(H3,10,12,13)

InChI Key

RTQDIKHFLWZAGY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=CC(=NN2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.